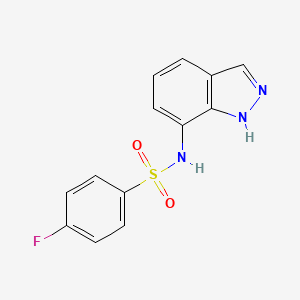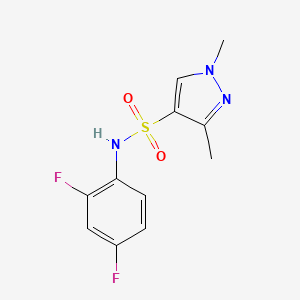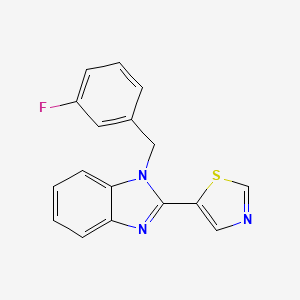![molecular formula C17H15N3O4S B11066929 (1Z)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B11066929.png)
(1Z)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]-N'-[(phenylcarbonyl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N’-(BENZOYLOXY)-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE is a complex organic compound with a unique structure that includes a benzoyloxy group, a furo[3,4-c]pyridin ring, and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-(BENZOYLOXY)-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high-quality output .
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-(BENZOYLOXY)-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties and reactivity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and function.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound .
Scientific Research Applications
(1Z)-N’-(BENZOYLOXY)-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1Z)-N’-(BENZOYLOXY)-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6-METHYL-1-[(4-METHYLBENZOYL)OXY]-1,3-DIHYDROFURO[3,4-C]PYRIDIN-7-YL 4-METHYLBENZOATE
- 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Uniqueness
What sets (1Z)-N’-(BENZOYLOXY)-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H15N3O4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]ethylidene]amino] benzoate |
InChI |
InChI=1S/C17H15N3O4S/c1-10-7-12-8-23-17(22)14(12)15(19-10)25-9-13(18)20-24-16(21)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,18,20) |
InChI Key |
SXQXXJSCQURLHX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=N1)SC/C(=N/OC(=O)C3=CC=CC=C3)/N)C(=O)OC2 |
Canonical SMILES |
CC1=CC2=C(C(=N1)SCC(=NOC(=O)C3=CC=CC=C3)N)C(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-difluoro-N-{3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B11066850.png)

![5-[(Benzylamino)sulfonyl]-2-ethoxybenzamide](/img/structure/B11066854.png)
![3-bromo-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11066857.png)
![Phenol, 2-[3-[2-(4-pyridinyl)ethenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B11066867.png)

![9-Methoxy-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11066876.png)

![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide](/img/structure/B11066902.png)
![Ethyl 6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11066905.png)
![3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11066909.png)
![4-[2-(4-chlorophenyl)-2-oxoethyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11066919.png)
![2-(Adamantan-1-YL)-N-[2-(5-bromopyridin-3-YL)-13-benzoxazol-5-YL]acetamide](/img/structure/B11066923.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B11066927.png)
